Cas no 688763-37-3 (3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid)
3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-phenyl-
- 3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid
- 3-(tert-butoxycarbonylamino)-5-phenylthiophene-2-carboxylic acid
- 3-tert-Butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid, AldrichCPR
- 3-((tert-Butoxycarbonyl)amino)-5-phenylthiophene-2-carboxylic acid
- 3-TERT-BUTOXYCARBONYLAMINO-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID
- EN300-12584323
- 688763-37-3
- 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid
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- Inchi: 1S/C16H17NO4S/c1-16(2,3)21-15(20)17-11-9-12(22-13(11)14(18)19)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19)
- InChI Key: HVQKCAFYNPVEAU-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC(C2=CC=CC=C2)=CC=1NC(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 319.08782920g/mol
- Monoisotopic Mass: 319.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.299±0.06 g/cm3(Predicted)
- Boiling Point: 443.8±45.0 °C(Predicted)
- pka: 3.59±0.10(Predicted)
3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12584323-0.05g |
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| Enamine | EN300-12584323-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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$331.0 | 2023-05-25 | |
| Enamine | EN300-12584323-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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| Enamine | EN300-12584323-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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| Enamine | EN300-12584323-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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$1315.0 | 2023-05-25 | |
| Enamine | EN300-12584323-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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$1945.0 | 2023-05-25 | |
| Enamine | EN300-12584323-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid |
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$2884.0 | 2023-05-25 | |
| Aaron | AR028C4M-50mg |
3-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-2-carboxylicacid |
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| Aaron | AR028C4M-100mg |
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3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid
Introduction to 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid (CAS No. 688763-37-3)
3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 688763-37-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its amino and carboxylic acid functionalities, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The structure of 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid consists of a thiophene core substituted with a tert-butoxy carbonylamino group at the 3-position and a phenyl group at the 5-position. The presence of these functional groups imparts unique chemical properties that make this compound particularly useful in synthetic chemistry. The tert-butoxy carbonylamino group not only serves as a protecting group for the amino functionality but also enhances the solubility and stability of the compound, making it easier to handle in various chemical reactions.
In recent years, there has been growing interest in thiophene derivatives due to their role as key scaffolds in the development of novel therapeutic agents. Thiophene-based compounds have been explored for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The biological activity of these compounds is often influenced by their ability to interact with specific biological targets, such as enzymes and receptors. The synthetic utility of 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid lies in its versatility as a building block for more complex molecules.
One of the most compelling aspects of this compound is its use as an intermediate in the synthesis of pharmaceutical intermediates. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, through standard chemical transformations. This flexibility allows chemists to modify the structure of the compound in various ways, enabling the exploration of different biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery. A notable example is the development of thiophene-based kinase inhibitors, which have shown promise in preclinical studies. These inhibitors target specific kinases involved in cancer cell proliferation and survival, offering a new avenue for therapeutic intervention. The synthesis and optimization of such compounds often rely on intermediates like 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid, which provide a scaffold for further functionalization.
The pharmaceutical industry has been increasingly interested in developing small-molecule drugs that can modulate biological pathways associated with diseases. Thiophene derivatives have emerged as a promising class of compounds due to their ability to interact with biological targets with high specificity. The structure-activity relationship (SAR) studies conducted on these compounds have provided valuable insights into how modifications at different positions can influence their biological activity. For example, replacing the phenyl group with other aromatic or heterocyclic moieties has been shown to alter the potency and selectivity of these compounds.
In addition to their applications in drug development, 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid has also been explored in material science and chemical research. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune these properties through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.
The synthetic pathways for preparing this compound involve multi-step reactions that require careful optimization to ensure high yields and purity. Common methods include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic chemistry have enabled more efficient and scalable production processes, making it easier to access this valuable intermediate for research and industrial applications.
One area where this compound has seen significant application is in the development of antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. This has led to interest in exploring novel derivatives as potential antibiotics or antifungals. The chemical diversity offered by intermediates like 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid allows researchers to design molecules with enhanced efficacy and reduced toxicity compared to existing drugs.
The role of computational chemistry and molecular modeling has also been crucial in understanding the behavior of thiophene derivatives at the molecular level. These tools help predict how changes in structure can affect biological activity, providing a rational basis for designing new compounds. By integrating experimental data with computational studies, researchers can accelerate the discovery process and identify promising candidates for further development.
In conclusion, 3-{(tert-butoxy)carbonylamino}-5-phenylthiophene-2-carboxylic acid (CAS No. 688763-37-3) is a versatile and valuable compound with significant applications in pharmaceutical chemistry, material science, and chemical research. Its unique structural features make it an excellent intermediate for synthesizing more complex molecules with diverse biological activities. As research continues to uncover new applications for thiophene derivatives, compounds like this are likely to play an increasingly important role in addressing global health challenges.
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